An In-depth Technical Guide to (3,4-Dihydro-2H-pyran-2-yl)-methylamine: Synthesis, Characterization, and Potential Applications in Drug Discovery
An In-depth Technical Guide to (3,4-Dihydro-2H-pyran-2-yl)-methylamine: Synthesis, Characterization, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3,4-dihydro-2H-pyran-2-yl)-methylamine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document details its chemical structure, physicochemical properties, a plausible synthetic route with experimental protocols, and a discussion of its potential as a scaffold in medicinal chemistry.
Chemical Structure and Identification
(3,4-Dihydro-2H-pyran-2-yl)-methylamine is a saturated heterocyclic compound featuring a dihydropyran ring substituted with a methylamine group at the 2-position.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (3,4-dihydro-2H-pyran-2-yl)methanamine[1] |
| CAS Number | 4781-76-4[1] |
| Molecular Formula | C₆H₁₁NO[1] |
| Molecular Weight | 113.16 g/mol [1] |
| SMILES | C1=CC(CO1)CN |
| InChI | InChI=1S/C6H11NO/c7-5-6-3-1-2-4-8-6/h3H,1-2,4-5,7H2[1] |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of (3,4-dihydro-2H-pyran-2-yl)-methylamine is presented in Table 2. Spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized compound. While specific spectra for this compound are available in databases, a general description of expected spectroscopic features is provided below.
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Expected to be a liquid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Solubility | Expected to be soluble in organic solvents |
Spectroscopic Characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show characteristic signals for the protons on the dihydropyran ring, including the olefinic protons, and the protons of the methylene and methylamine groups. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.
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¹³C NMR: The spectrum would display distinct peaks for each of the six carbon atoms in the molecule, including the olefinic carbons, the carbons of the saturated portion of the ring, and the carbons of the methylamine substituent.
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Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and vinyl groups, and the C-O-C stretching of the ether linkage in the pyran ring.
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Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 113.16). The fragmentation pattern would provide further structural information.
SpectraBase provides access to experimental NMR, FTIR, Raman, and MS spectra for 3,4-dihydro-2H-pyran-2-methylamine.
Synthesis of (3,4-Dihydro-2H-pyran-2-yl)-methylamine
Synthesis of 3,4-Dihydro-2H-pyran-2-carbaldehyde
The aldehyde precursor can be synthesized from the commercially available 3,4-dihydro-2H-pyran-2-methanol via oxidation.
Experimental Protocol:
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Materials: 3,4-dihydro-2H-pyran-2-methanol, Dess-Martin periodinane (DMP), dichloromethane (DCM).
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Procedure:
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To a stirred solution of 3,4-dihydro-2H-pyran-2-methanol (1 equivalent) in dry dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 equivalents) portion-wise.
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Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
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Stir the mixture vigorously for 15-20 minutes until the layers become clear.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 3,4-dihydro-2H-pyran-2-carbaldehyde.
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Reductive Amination to Yield (3,4-Dihydro-2H-pyran-2-yl)-methylamine
The final product can be obtained by the reductive amination of the synthesized aldehyde with methylamine using a suitable reducing agent such as sodium triacetoxyborohydride.
Experimental Protocol:
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Materials: 3,4-dihydro-2H-pyran-2-carbaldehyde, methylamine (as a solution in THF or as a salt), sodium triacetoxyborohydride (STAB), dichloromethane (DCM), acetic acid.
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Procedure:
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Dissolve 3,4-dihydro-2H-pyran-2-carbaldehyde (1 equivalent) in dry dichloromethane (DCM).
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Add a solution of methylamine (1.2 equivalents) in THF. If using methylamine hydrochloride, add triethylamine (1.2 equivalents) to liberate the free amine.
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Add a catalytic amount of glacial acetic acid.
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Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.
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Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
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Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by distillation or column chromatography to yield pure (3,4-dihydro-2H-pyran-2-yl)-methylamine.
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Diagram 1: Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of (3,4-dihydro-2H-pyran-2-yl)-methylamine.
Potential Applications in Drug Development
While specific biological activities for (3,4-dihydro-2H-pyran-2-yl)-methylamine are not extensively documented, the dihydropyran scaffold is a common motif in a variety of biologically active molecules and natural products. This suggests that the title compound could serve as a valuable building block in drug discovery programs.
The pyran ring is present in numerous compounds with a wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties. For instance, the antiviral drugs Zanamivir and Lanimavir, used to treat influenza, contain a dihydropyran ring.
A notable example highlighting the potential of this scaffold is the synthesis of potent and selective adenosine A₂A and A₃ receptor agonists from (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde. This demonstrates that derivatives of the dihydropyran ring can be tailored to interact with specific biological targets, making them attractive for the development of novel therapeutics.
(3,4-Dihydro-2H-pyran-2-yl)-methylamine, with its reactive primary amine, provides a handle for further chemical modifications. It can be readily derivatized to generate a library of compounds for screening against various biological targets. The amine functionality allows for the introduction of diverse substituents through reactions such as acylation, alkylation, and sulfonylation, enabling the exploration of structure-activity relationships (SAR).
Diagram 2: Logic Diagram for Drug Discovery Application
Caption: Application of the core scaffold in a drug discovery pipeline.
Conclusion
(3,4-Dihydro-2H-pyran-2-yl)-methylamine is a readily accessible heterocyclic compound with significant potential as a building block in medicinal chemistry. While detailed studies on its specific biological activities are limited, its structural similarity to known bioactive molecules and the presence of a versatile amine functionality make it an attractive starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a practical approach for its preparation, enabling further investigation into its pharmacological properties and applications in drug discovery.
